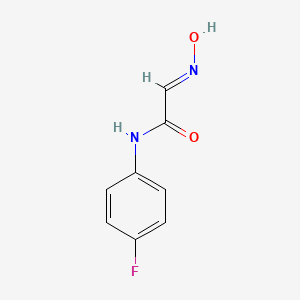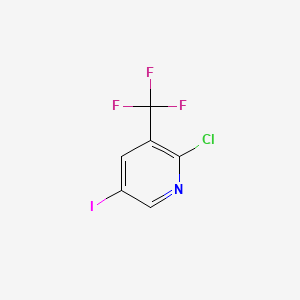
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is a chemical compound with the molecular weight of 307.44 . It is used as a pharmaceutical intermediate and as an advanced chemical intermediate .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine, is a topic of active research. They are key structural motifs in active agrochemical and pharmaceutical ingredients . The chloride can be transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine can be represented by the SMILES stringFC(F)(F)c1cnc(Cl)c(I)c1 . Chemical Reactions Analysis
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is used as an intermediate in various chemical reactions. For example, it is used in the synthesis of fluazinam, a crop-protection product .Physical And Chemical Properties Analysis
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is a pale-yellow to yellow-brown solid . It is slightly soluble in water .Applications De Recherche Scientifique
Halogen Exchange and Electrophilic Substitutions
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine is used in halogen exchange and electrophilic substitution reactions. For instance, 2-chloro-6-(trifluoromethyl)pyridine can be transformed into its 3-iodo derivative, which then can be isomerized to afford 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. These compounds are utilized as starting materials for further chemical manipulations involving halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).
Synthesis and Characterization
The synthesis and characterization of novel interaction products of 5-trifluoromethyl-pyridine-2-thione with iodine have been explored. These compounds are of interest due to their potential as antithyroid drugs, exhibiting unique structural and spectroscopic properties (Chernov'yants et al., 2011).
Functionalization of Pyridines
Functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines is another area of application. These pyridines are converted into various carboxylic acids and other derivatives, demonstrating the versatility of 2-chloro-5-iodo-3-(trifluoromethyl)pyridine in synthetic chemistry (Cottet et al., 2004).
Preparation of Boronic Acids
The preparation of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, using 2-chloro-4-iodo-5-trifluoromethyl pyridine as the raw material, is another significant application. This process involves reactions with n-butyl lithium reagent under specific conditions, yielding products with high purity and yield (Liu Guoqua, 2014).
Pyridine Synthesis Principles
The synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine have been analyzed, highlighting the factors that determine the feasibility of side-chain chlorination in synthesis reactions (Liu Guang-shen, 2014).
Trifluoromethyl-Substituted Pyridines
The preparation of trifluoromethyl-substituted pyridines from iodopyridines by displacement of iodide by (trifluormethyl)copper generated in situ is another application. This method has been extended successfully to the pyridine series, demonstrating the utility of 2-chloro-5-iodo-3-(trifluoromethyl)pyridine in generating trifluoromethylated compounds (Cottet & Schlosser, 2002).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-5-iodo-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUASPTUGCBGXAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467658 | |
| Record name | 2-chloro-5-iodo-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine | |
CAS RN |
887707-25-7 | |
| Record name | 2-chloro-5-iodo-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



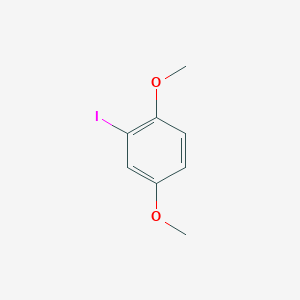

![Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B1588826.png)
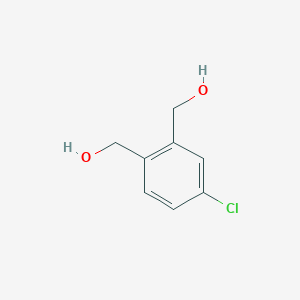
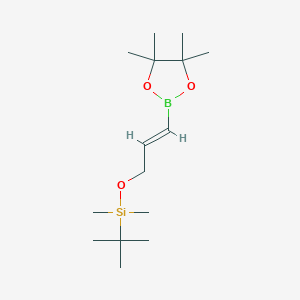
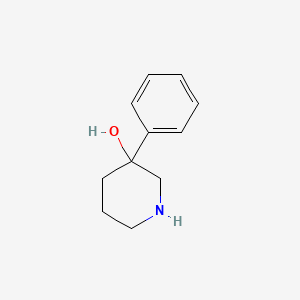

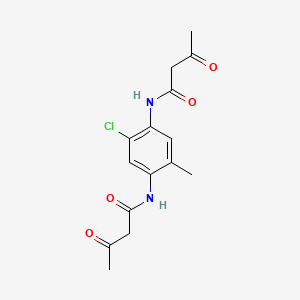

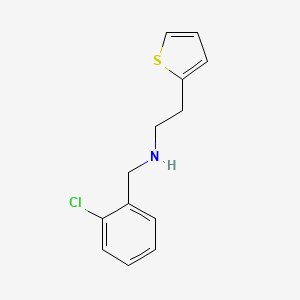
![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)

